molecular formula C22H25N3O2S B4736949 N,N-dibenzyl-6-(isopropylamino)-3-pyridinesulfonamide

N,N-dibenzyl-6-(isopropylamino)-3-pyridinesulfonamide

Cat. No. B4736949
M. Wt: 395.5 g/mol
InChI Key: OFPJCJQXEBKQJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dibenzyl-6-(isopropylamino)-3-pyridinesulfonamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that plays an important role in the regulation of cellular energy metabolism, apoptosis, and inflammation. DPA-714 has been extensively studied for its potential applications in scientific research, particularly in the fields of neurology and oncology.

Mechanism of Action

N,N-dibenzyl-6-(isopropylamino)-3-pyridinesulfonamide binds selectively to TSPO, which is upregulated in response to cellular stress, inflammation, and injury. TSPO is thought to play a role in the regulation of cellular energy metabolism, apoptosis, and inflammation. By binding to TSPO, N,N-dibenzyl-6-(isopropylamino)-3-pyridinesulfonamide can modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
N,N-dibenzyl-6-(isopropylamino)-3-pyridinesulfonamide has been shown to have a number of biochemical and physiological effects. In animal studies, N,N-dibenzyl-6-(isopropylamino)-3-pyridinesulfonamide has been shown to reduce neuroinflammation and improve cognitive function in models of Alzheimer's and Parkinson's disease. In cancer studies, N,N-dibenzyl-6-(isopropylamino)-3-pyridinesulfonamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-dibenzyl-6-(isopropylamino)-3-pyridinesulfonamide in lab experiments is its selectivity for TSPO. This allows for more precise targeting of cellular processes that are regulated by TSPO. However, one limitation of using N,N-dibenzyl-6-(isopropylamino)-3-pyridinesulfonamide is its relatively short half-life, which may require frequent dosing in some experiments.

Future Directions

There are a number of potential future directions for research involving N,N-dibenzyl-6-(isopropylamino)-3-pyridinesulfonamide. One area of interest is the development of more potent and selective ligands for TSPO. Another area of interest is the use of N,N-dibenzyl-6-(isopropylamino)-3-pyridinesulfonamide in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanisms of action of N,N-dibenzyl-6-(isopropylamino)-3-pyridinesulfonamide and its potential applications in a variety of diseases and conditions.

Scientific Research Applications

N,N-dibenzyl-6-(isopropylamino)-3-pyridinesulfonamide has been used in a variety of scientific research applications. In neurology, N,N-dibenzyl-6-(isopropylamino)-3-pyridinesulfonamide has been studied for its potential use as a biomarker for neuroinflammation in diseases such as Alzheimer's and Parkinson's. In oncology, N,N-dibenzyl-6-(isopropylamino)-3-pyridinesulfonamide has been studied for its potential use in the diagnosis and treatment of cancer.

properties

IUPAC Name

N,N-dibenzyl-6-(propan-2-ylamino)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-18(2)24-22-14-13-21(15-23-22)28(26,27)25(16-19-9-5-3-6-10-19)17-20-11-7-4-8-12-20/h3-15,18H,16-17H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPJCJQXEBKQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dibenzyl-6-(propan-2-ylamino)pyridine-3-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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